3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one
Overview
Description
3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O2 It is a derivative of cyclohexenone and features a hydroxy group and an isopropylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement route. This method starts with phenyl pyruvate and suitable enones, and the reaction is carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions . The reaction yields products with anti and syn conformations, with up to 98% overall isolated yield when performed in alkaline water .
Industrial Production Methods
Industrially, cyclohexenone derivatives like this compound can be produced through catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(4-isopropylphenyl)cyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5-(4-isopropylphenyl)cyclohexanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fragrances.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the isopropylphenyl substituent play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler derivative without the hydroxy and isopropylphenyl groups.
3-Hydroxycyclohex-2-en-1-one: Lacks the isopropylphenyl substituent.
5-(4-Isopropylphenyl)cyclohex-2-en-1-one: Lacks the hydroxy group.
Uniqueness
3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one is unique due to the presence of both the hydroxy group and the isopropylphenyl substituent, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-5-(4-propan-2-ylphenyl)cyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)11-3-5-12(6-4-11)13-7-14(16)9-15(17)8-13/h3-6,9-10,13,16H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEIWXKGLKGRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200004 | |
Record name | 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111945-86-9 | |
Record name | 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111945-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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